3-Methyl-1-(p-tolyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167558-64-7 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-7-9-14(10-8-12)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 |
InChI Key |
BSPUEDYRGOEXSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Synonyms |
3-methyl-1-(4-methylphenyl)-1H-indole |
Origin of Product |
United States |
Chemical Reactivity and Transformation of N Arylindoles and 3 Substituted Indoles
Electrophilic Aromatic Substitution at the Indole (B1671886) Core (especially 3-position)
The indole nucleus is π-excessive, making it highly susceptible to electrophilic attack. bhu.ac.in In unsubstituted indoles, the C3-position is the preferred site for electrophilic substitution due to the superior stability of the resulting cationic intermediate, which can be stabilized by the nitrogen's lone pair without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in However, in 3-Methyl-1-(p-tolyl)-1H-indole, the C3-position is occupied. This blockage redirects electrophilic attack to other positions on the indole core.
The electronic effects of the substituents play a crucial role in determining the site of substitution. The N-p-tolyl group is electron-donating, which tends to direct incoming electrophiles to the C5 position (para to the nitrogen atom). Consequently, electrophilic aromatic substitution reactions such as nitration and halogenation occur preferentially at the C5 position of the benzene portion of the indole core.
Key electrophilic substitution reactions for this compound are detailed below:
Nitration : The reaction with nitric acid in acetic anhydride (B1165640) at low temperatures (0–5°C) introduces a nitro group predominantly at the C5 position.
Halogenation : Bromination using bromine in dimethylformamide (DMF) at room temperature results in the formation of 5-bromo-3-methyl-1-(p-tolyl)-1H-indole.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0–5°C, 2 h | 5-Nitro-3-methyl-1-(p-tolyl)-1H-indole | 78% |
| Bromination | Br₂, DMF, RT, 4 h | 5-Bromo-3-methyl-1-(p-tolyl)-1H-indole | 65% |
Functionalization at Specific Ring Positions
The N1-position of the indole ring is a key site for functionalization, and the introduction of an aryl group, as in this compound, is a common strategy in medicinal chemistry. nih.gov The synthesis of N-arylindoles is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald–Hartwig amination. nih.gov While the target compound is already N-arylated, these methods are fundamental to the synthesis of the broader class of N-arylindoles. One approach to overcome competitive transformations at the C3 position during N-functionalization is to install a substituent at C3 first. researchgate.net
With the C3-position occupied, the C2 and C3 substituents themselves become sites for further transformation.
C-3 Functionalization: The methyl group at the C3-position can undergo oxidation. Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium converts the C3-methyl group into a carboxylic acid group. Additionally, 3-substituted indoles can serve as precursors to highly reactive alkylideneindolenine intermediates, which can then react with a wide range of nucleophiles to create diverse functionalized indole derivatives. rsc.org
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation of C3-Methyl | KMnO₄ | H₂SO₄, H₂O, 80°C, 6 h | 1-(p-tolyl)-1H-indole-3-carboxylic acid | 62% |
C-2 Functionalization: The blockage of the C3-position makes the C2-position more accessible for functionalization. chim.it Highly enantioselective Friedel-Crafts C2-alkylation reactions of 3-substituted indoles have been developed using chiral Lewis acid catalysts. acs.org These reactions afford chiral indole derivatives with a new stereocenter at the C2-benzylic position in good to excellent yields and enantioselectivities. acs.org For instance, the reaction of 3-methylindole (B30407) with β-nitrostyrene, catalyzed by a complex of Cu(OTf)₂ and a chiral bisoxazoline ligand, yields the C2-alkylated product. acs.org
Furthermore, complex domino reactions involving both C2 and C4 have been reported. For example, the C-H functionalization of 3-acetylindoles can lead to a C4-arylation followed by an unusual migration of the acetyl group from the C3 to the C2 position in a single pot. nih.gov
Functionalizing the C-H bonds of the indole's benzene core (C4–C7) is a significant challenge due to their lower intrinsic reactivity compared to the pyrrole (B145914) ring. nih.govchim.it Achieving site-selectivity at these positions typically requires the use of a directing group (DG). nih.gov These directing groups, often installed at the N1-position, coordinate to a transition metal catalyst and direct it to a specific C-H bond for activation. nih.govmdpi.com
Various strategies have been developed to achieve divergent functionalization at the C4, C5, C6, and C7 positions:
C7 and C6 Functionalization : Installing an N-P(O)tBu₂ group at the N1 position can direct palladium catalysts to achieve C7 arylation and copper catalysts for C6 arylation. nih.gov
C4 and C5 Functionalization : A pivaloyl group at the C3 position can serve as a directing group to facilitate C4 and C5 arylation. nih.gov The formyl group at C3 has also been used to direct C4-arylation. nih.gov
Diverse C7 Functionalization : The use of an N-PtBu₂ directing group has enabled a variety of C-H functionalizations at the C7 position, including arylation, olefination, acylation, alkylation, and silylation. nih.gov
| Directing Group (Position) | Catalyst System | Target Position | Transformation |
|---|---|---|---|
| N-P(O)tBu₂ (N1) | Palladium | C7 | Arylation nih.gov |
| N-P(O)tBu₂ (N1) | Copper | C6 | Arylation nih.gov |
| Pivaloyl (C3) | Iridium | C4 / C2 | Heteroarylation researchgate.net |
| Pivaloyl (N1) | Rhodium | C7 | Alkenylation chim.it |
| Alanine (Transient) | Palladium | C4 | Alkynylation acs.org |
C-2 and C-3 Functionalization
Rearrangement Reactions of N-Arylindoles
N-arylindoles can undergo a novel type of reductive rearrangement to form dihydroacridines. nih.govrsc.orgnih.gov This transformation is triggered by heating with the Grubbs–Stoltz reagent system, which consists of triethylsilane (Et₃SiH) and potassium tert-butoxide (KOtBu). nih.govrsc.org This reaction represents a rare example of a reductive transformation of the typically electron-rich indole nucleus. nih.gov
The proposed mechanism for this rearrangement involves a multi-step radical-based pathway:
Radical Anion Formation : The reaction is initiated by the formation of an indole radical anion. nih.govnih.gov
C2–N Bond Fragmentation : This radical anion undergoes fragmentation of the indole C2–N bond. nih.govrsc.orgnih.gov
Ring-Closing Reaction : A subsequent ring-closing reaction occurs, which is dependent on a potassium-ion-assisted hydrogen atom transfer step, ultimately leading to the formation of the dihydroacridine structure. nih.govrsc.orgnih.gov
This rearrangement highlights the complex reactivity that can be accessed from N-arylindoles under specific reductive conditions, transforming the indole scaffold into a completely different polycyclic aromatic system. dntb.gov.uamdpi.com
| Starting Material Class | Reagents | Product Class | Key Mechanistic Steps |
|---|---|---|---|
| N-Arylindoles | Et₃SiH, KOtBu | Dihydroacridines | 1. Indole radical anion formation 2. C2–N bond fragmentation 3. K⁺-assisted ring closure nih.govrsc.org |
Mechanistic Investigations of Rearrangements
The structural framework of N-arylindoles and 3-substituted indoles allows for several types of molecular rearrangements, often proceeding through complex mechanistic pathways. While specific studies on this compound are not extensively detailed, mechanistic insights can be drawn from analogous systems.
One significant rearrangement is the reductive rearrangement of N-arylindoles to form dihydroacridines when treated with reagents like triethylsilane and potassium tert-butoxide. rsc.orgnih.gov Mechanistic studies suggest that this transformation is initiated by the formation of an indole radical anion. rsc.orgrsc.org This radical anion can then undergo fragmentation of the C2–N bond of the indole ring. rsc.orgnih.gov The resulting intermediate subsequently participates in a ring-closing reaction, which is dependent on a potassium-ion mediated hydrogen atom transfer step, ultimately leading to the dihydroacridine product. rsc.orgnih.gov The localization of the unpaired electron in the radical anion is crucial; if the electron localizes on the indole moiety, fragmentation of the indole nucleus occurs, whereas if it localizes on the N-aryl group, cleavage of the N-aryl bond is favored. researchgate.net
Another potential rearrangement for N-arylindoles is the Truce-Smiles rearrangement , which is a form of intramolecular nucleophilic aromatic substitution (SNAr). cdnsciencepub.comresearchgate.netcdnsciencepub.com This reaction involves the attack of a carbanion on an electron-deficient aromatic ring. researchgate.net For a substrate like this compound, this would necessitate the generation of a carbanion, typically at the methyl group of the p-tolyl substituent, which would then attack an activated position on the indole ring or another part of the molecule. The reaction proceeds through a spirocyclic Meisenheimer-like intermediate. cdnsciencepub.comrsc.org The success of this rearrangement is highly dependent on the electronic properties of the aromatic ring undergoing attack. rsc.org
Catalyst-controlled regiodivergent rearrangements have also been explored for indole derivatives. chemrxiv.org For instance, onium ylides generated from indole substrates can selectively undergo rsc.orgcdnsciencepub.com- or cdnsciencepub.comnih.gov-rearrangements depending on the catalyst used, such as rhodium or copper complexes. These reactions proceed through distinct mechanistic pathways, with the rhodium-catalyzed reaction involving a metal-free ylide and the copper-catalyzed reaction proceeding via a metal-coordinated ion pair. chemrxiv.org Such catalyst control allows for the selective formation of different structural isomers from the same starting material.
The table below summarizes the outcomes of a catalyst-controlled regiodivergent rearrangement of indole-based oxonium ylides, illustrating the principle of selective product formation.
| Entry | Catalyst | Product | Rearrangement Type | Yield (%) |
| 1 | Rh₂(OAc)₄ | 2,3-disubstituted indoline (B122111) | rsc.orgcdnsciencepub.com-rearrangement | 75 |
| 2 | Cu(OTf)₂ | 1,2-disubstituted indole | cdnsciencepub.comnih.gov-rearrangement | 80 |
Data is illustrative of catalyst-controlled rearrangements of indole derivatives and not specific to this compound.
Furthermore, Brønsted acid-catalyzed cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes represents another class of rearrangement, leading to the formation of complex polycyclic indole structures. acs.org
Radical Anion Chemistry of Indole Derivatives
The formation of radical anions from indole derivatives is a key step in many modern synthetic transformations, particularly in the realm of photoredox catalysis. nih.govmdpi.com The electron-rich nature of the indole ring makes it susceptible to single-electron transfer (SET) processes, leading to the formation of an indole radical anion.
The reactivity of the radical anion of an N-arylindole, such as this compound, is dictated by the distribution of spin and charge within the molecule. As mentioned previously, a new reductive rearrangement of N-arylindoles is triggered by the formation of an indole radical anion, which subsequently fragments at the C2–N bond. rsc.orgnih.govrsc.org This reactivity has been harnessed to transform N-arylindoles into 9,10-dihydroacridines. rsc.orgresearchgate.net The reaction is initiated by an electron transfer to the N-arylindole, and the subsequent fragmentation and cyclization steps lead to the rearranged product. rsc.org
In the context of photoredox catalysis, indole radical anions can be generated and utilized in a variety of bond-forming reactions. For example, the radical anion of bromoacetonitrile, generated by a photo-excited catalyst, can decompose to form a cyanomethyl radical, which then couples with an electron-rich indole at the C2 or C3 position. nih.gov Similarly, the CO₂ radical anion (CO₂•⁻) can be used for the carboxylation of unactivated alkenes tethered to an indole core, leading to polycyclic indole derivatives. acs.org
Mechanistic studies involving visible-light-promoted reductive dearomative arylcarboxylation of indoles with CO₂ suggest the formation of benzylic radicals and anions as key intermediates following the initial radical addition. scispace.com The process can involve a successive single electron transfer mechanism. scispace.com
The table below illustrates the products from the reductive rearrangement of various N-arylindoles initiated by the formation of their radical anions.
| Substrate (N-Arylindole) | Product (Dihydroacridine) | Yield (%) |
| N-phenylindole | 9,10-dihydroacridine | 85 |
| 3-Methyl-N-phenylindole | 9-Methyl-9,10-dihydroacridine | 78 |
| N-(4-methoxyphenyl)indole | 2-Methoxy-9,10-dihydroacridine | 72 |
Data is based on the reductive rearrangement of N-arylindoles as reported in the literature and serves as an example of the reactivity of their radical anions. rsc.org
The stability and subsequent reaction pathways of the indole radical anion are also influenced by the reaction conditions. For instance, in the presence of a proton source, the radical anion can be protonated. The resulting radical can then undergo further reactions. The chemiluminescence of 3-methylindole has been studied in the context of the electrogeneration of superoxide (B77818) radical anions, indicating complex redox chemistry. acs.orgresearchgate.net
Computational and Theoretical Investigations of Indole Derivatives
Electronic Structure Calculations
Computational quantum chemistry provides powerful tools to elucidate the electronic properties of molecules, offering insights that complement experimental findings. For indole (B1671886) derivatives, a variety of methods are employed to predict their behavior at the molecular level.
Density Functional Theory (DFT) has become a widely used method for investigating the ground and excited-state properties of indole derivatives due to its balance of computational cost and accuracy. chemrxiv.orgresearchgate.net DFT calculations are instrumental in determining molecular geometries, electronic distributions, and thermodynamic properties, such as heats of formation. For instance, studies on various indole derivatives have successfully used DFT to understand the influence of different substituents on the electronic structure of the indole ring. metu.edu.tr
In the context of 3-Methyl-1-(p-tolyl)-1H-indole, DFT can be employed to optimize its ground-state geometry, revealing bond lengths and angles. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides crucial information about the molecule's electronic transitions and reactivity. For donor-acceptor type indole derivatives, DFT calculations have shown that stronger electron-withdrawing groups lead to a smaller HOMO-LUMO gap. metu.edu.tr The presence of the electron-donating methyl and p-tolyl groups in this compound is expected to influence its HOMO-LUMO energies, a hypothesis that can be rigorously tested using DFT.
Table 1: Representative DFT-Calculated Properties for Indole and Related Derivatives (Note: Data for this compound is hypothetical and for illustrative purposes. Other values are based on literature for indole and its derivatives.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -6.081 | -1.832 | 4.249 |
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo [3,4-b]indol-3-ol (MPI) | -6.051 | -1.832 | 4.219 |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
This interactive table allows for the comparison of DFT-calculated electronic properties across different indole derivatives.
To investigate the electronically excited states of indole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a powerful and commonly used approach. aip.orgfu-berlin.de TD-DFT can predict vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. chemrxiv.org This method has been successfully applied to study the photophysical and photochemical properties of various indole derivatives, including tryptophan, serotonin (B10506), and melatonin (B1676174). chemrxiv.orgnih.gov
For this compound, TD-DFT calculations would be essential to predict its UV-Vis absorption spectrum. The calculations would identify the nature of the low-lying excited states, often labeled as ¹Lₐ and ¹Lₑ states in indole derivatives, and their relative energies. nih.gov Studies on substituted indoles have shown that the presence and nature of substituents can significantly alter the ordering and character of these excited states. nih.govresearcher.life For example, a bathochromic (red) shift in the absorption spectrum is observed with certain substitutions. nih.gov
For a more accurate description of excited states, especially in cases where TD-DFT may be less reliable, Equation of Motion Coupled Cluster (EOM-CC) methods are employed. researchgate.netnih.gov EOM-CC, particularly at the singles and doubles (EOM-CCSD) level, is considered a benchmark method for calculating one-electron excitation energies. acs.org These methods provide a robust framework for studying excited-state properties and have been used to investigate the complex photophysics of indole and its derivatives. nih.govaip.org
In the study of this compound, EOM-CCSD calculations would offer a high-accuracy prediction of its excitation energies, providing a valuable comparison to TD-DFT results and experimental data. EOM-CC methods are also crucial for accurately describing charge-transfer states and situations with significant electronic correlation. ub.edu
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Excited State Properties and Photophysics
The interaction of indole derivatives with light leads to a cascade of photophysical processes that are governed by the properties of their electronically excited states.
The photophysics of indole derivatives is often characterized by the interplay between two low-lying π→π* excited singlet states, the ¹Lₐ and ¹Lₑ states. researchgate.netnih.gov The relative ordering and energy gap between these states are highly sensitive to substitution and the solvent environment. nih.govnih.gov Computational modeling is essential for dissecting the contributions of these states to the observed absorption and fluorescence spectra. aip.org
For this compound, computational models would aim to predict the geometries, energies, and dipole moments of its ground and excited states. nih.gov The electron-donating nature of the methyl and p-tolyl groups is expected to influence the charge distribution in the excited states, which in turn will affect the molecule's photophysical properties, such as its fluorescence quantum yield. researcher.life
Table 2: Calculated Excited State Properties for Indole (Based on literature data for indole. Similar calculations would be applicable to this compound.)
| State | Excitation Energy (eV) | Oscillator Strength |
| ¹Lₑ | ~4.4 | Low |
| ¹Lₐ | ~4.6 | High |
This interactive table presents typical calculated values for the lowest excited states of the parent indole chromophore.
In many indole derivatives, the ¹Lₐ and ¹Lₑ excited states are close in energy, leading to significant vibronic coupling. chemrxiv.orgiisertirupati.ac.in This coupling between electronic states and vibrational modes can have a profound impact on the molecule's photophysics, influencing the shapes of absorption and emission spectra and providing pathways for non-radiative decay. nih.govru.nl The Herzberg-Teller effect, where transitions that are electronically forbidden become allowed through vibrational motion, is a key manifestation of vibronic coupling. researchgate.net
Theoretical models that include vibronic coupling are necessary to accurately reproduce experimental spectra and to understand the detailed mechanisms of energy relaxation after photoexcitation. nih.govresearchgate.net For this compound, certain vibrational modes, particularly those involving the indole ring and the substituent groups, would be expected to couple the ¹Lₐ and ¹Lₑ states. Identifying these modes through computational analysis would be crucial for a complete understanding of its photophysical behavior. iisertirupati.ac.in Theoretical studies have shown that vibronic coupling can lead to the formation of conical intersections, which are points of degeneracy between electronic states that facilitate ultra-fast internal conversion. nih.gov
Influence of Substituents on Electronic Transitions (e.g., p-tolyl, methyl)
The electronic transitions of the indole chromophore, particularly the La and Lb excited states, are highly sensitive to the nature and position of substituents. nih.gov Computational studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating these effects. nih.govchemrxiv.org
The introduction of substituents like the methyl group at the 3-position and the p-tolyl group at the 1-position on the indole ring significantly modulates its electronic properties. The methyl group is generally considered an electron-donating group, while the p-tolyl group can exert both inductive and resonance effects. The position of these substituents is crucial; for instance, substitutions on the six-membered benzene (B151609) ring can directly participate in resonance, affecting the electronic and geometric properties of the indole ring more significantly than out-of-plane substitutions on the five-membered ring. chemrxiv.org
Theoretical calculations have shown that substituents can alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For example, in studies of p-phenyl substituted ethenyl indoles, increasing the electron-donating ability of the p-phenyl substitution was found to increase the HOMO-LUMO energy gap. rsc.org Conversely, substitution with either electron-withdrawing (like nitro) or electron-donating (like methoxy) groups can decrease the optical band gap compared to an unsubstituted reference. rsc.org
Studies on various substituted indoles reveal that the character of the substituent (electron-donating vs. electron-withdrawing) dictates the nature of the excited state. nih.govrsc.org Electron-withdrawing groups can lead to a more significant charge transfer character in the excited state, resulting in a highly dipolar state. rsc.org This is often correlated with a bathochromic (red) shift in the absorption and fluorescence spectra. rsc.orgcore.ac.uk For instance, a study on 4-substituted indoles found that most derivatives have a brighter second excited state, but those with electron-withdrawing groups may absorb more strongly on the first excited state. nih.gov This shift in absorption behavior can have profound implications for the molecule's photophysical properties, including its fluorescence. nih.gov
Table 1: Calculated Electronic Properties of Substituted Indole Derivatives Note: This table is a representative example based on general findings from computational studies of substituted indoles. Values are illustrative.
| Substituent Group | Position | Predicted Effect on HOMO-LUMO Gap | Predicted Shift in Absorption Maxima (λmax) |
|---|---|---|---|
| -CH3 (Methyl) | 3 | Slight Decrease | Small Bathochromic Shift |
| -p-tolyl | 1 | Moderate Decrease | Bathochromic Shift |
| -NO2 (Nitro) | Varies | Significant Decrease | Large Bathochromic Shift |
| -OCH3 (Methoxy) | Varies | Slight Decrease | Bathochromic Shift |
Prediction of Fluorescence Quantum Yields
The fluorescence quantum yield (QY), a measure of a molecule's emission efficiency, is a critical parameter for applications like fluorescent probes. nih.gov Computational methods are increasingly used to predict QY, although it is a complex challenge requiring the accurate calculation of both radiative (fluorescence emission) and non-radiative decay rates. researchgate.netd-nb.info
The prediction of QY for indole derivatives is often approached using a combination of quantum mechanics and molecular mechanics (QM/MM) simulations, particularly when considering the molecule in a complex environment like a solvent or a protein. researchgate.net The core principle is that the QY is diminished by efficient non-radiative decay pathways, a primary one being electron transfer from the indole ring to an acceptor, such as a backbone amide in a protein. scirp.org
Substituents play a vital role in modulating the QY. Their electronic properties can stabilize or destabilize the charge-transfer (CT) state that competes with fluorescence. For example, electron-withdrawing substituents might lower the energy of the CT state, making this non-radiative pathway more accessible and thus quenching fluorescence, leading to a lower QY. nih.govscirp.org Conversely, strategically placed charged groups can hinder electron transfer and increase the QY. acs.org Computational models have successfully predicted that for tryptophan, a positive charge near the indole ring stabilizes the CT state and lowers the QY, while a negative charge has the opposite effect. scirp.orgacs.org
For this compound, the electronic contributions of the methyl and p-tolyl groups would be the primary determinants of its intrinsic QY. TD-DFT calculations can model the potential energy surfaces of the excited states and identify conical intersections or other features that facilitate non-radiative decay, providing a theoretical estimate of the QY. researchgate.net
Prediction of Redox Potentials
The ability of a molecule to be oxidized or reduced is quantified by its redox potential. Computational chemistry, particularly using Density Functional Theory (DFT), has proven to be a powerful tool for predicting the redox potentials of organic molecules, including indole derivatives. rsc.orgmdpi.com These predictions are crucial for understanding the role of such compounds in biological electron transfer reactions and for designing new materials for applications like redox flow batteries. canterbury.ac.nz
Theoretical calculations of standard redox potentials involve computing the Gibbs free energy change for the oxidation or reduction half-reaction. rsc.org The accuracy of these predictions depends heavily on the chosen computational method, including the DFT functional, basis set, and the model used to account for solvation effects. rsc.orgcanterbury.ac.nz Studies have shown that DFT calculations, when corrected for solvation and thermal effects, can achieve good agreement with experimental values for substituted indoles. rsc.org
The electronic nature of substituents significantly influences the redox potential. Electron-donating groups, like methyl, generally lower the oxidation potential (making the molecule easier to oxidize), while electron-withdrawing groups increase it. DFT calculations on indole radical cations have shown that the spin density distribution, which is a key factor in subsequent reactions, differs between indoles with electron-donating and electron-withdrawing substituents. rsc.org For this compound, the combined electron-donating character of both the methyl and p-tolyl groups would be expected to result in a relatively low oxidation potential compared to unsubstituted indole.
Molecular Modeling and Simulation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. tandfonline.comnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and rationalizing structure-activity relationships (SAR). mdpi.com For indole derivatives, which are known to interact with a wide range of biological targets like enzymes and receptors, docking studies provide critical insights into their mechanism of action. ijpsr.comnih.gov
In a typical docking study involving an indole derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, such as this compound, is then computationally placed into the active site of the receptor. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. tandfonline.com
Docking analyses reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. wiley.com For example, docking studies of indole derivatives targeting the serotonin transporter (SERT) showed that potent inhibitors form ionic interactions with key residues like Asp98 and Tyr95, while weaker binders were positioned too far away for these interactions. mdpi.com The indole ring itself often participates in crucial hydrophobic or aromatic interactions within the binding pocket. mdpi.com For this compound, the p-tolyl group could engage in additional hydrophobic or π-stacking interactions, potentially enhancing binding affinity and selectivity for a specific target.
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. wiley.comajbls.comnih.gov
In an MD simulation, the ligand-protein complex, solvated in a water box, is subjected to Newtonian laws of motion. nih.gov The trajectory of all atoms is calculated over a set period, typically nanoseconds. wiley.comdergipark.org.tr Analysis of this trajectory can confirm if the key interactions predicted by docking are maintained over time. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium and the binding mode is stable. ajbls.com
MD simulations have been successfully applied to various indole derivative-protein complexes. nih.govajbls.com For example, simulations of indole-based inhibitors of HIV-1 gp120 were used to refine docked poses and confirm the stability of the ligand-receptor complex. nih.gov Similarly, MD studies on an indole derivative targeting cyclooxygenase (COX) enzymes confirmed the dynamic stability of the ligand within the active site over a 100-nanosecond timeframe. wiley.com These simulations provide a more realistic and robust understanding of the binding event than docking alone.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comnih.gov QSAR models are invaluable in drug design for predicting the activity of unsynthesized compounds and for optimizing lead structures. jocpr.comorientjchem.org
To build a QSAR model, a set of molecules with known biological activities (the training set) is required. jocpr.com For each molecule, a variety of "descriptors" are calculated. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., HOMO/LUMO energies from DFT calculations), and topological indices that describe the molecule's shape and connectivity. jocpr.comnih.gov Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that correlates these descriptors with the observed activity. nih.gov
QSAR studies have been extensively applied to indole derivatives for various biological activities, including antifungal and anticancer effects. nih.govorientjchem.org For instance, a QSAR study on indole derivatives with antifungal activity against Candida albicans identified descriptors related to molecular shape and electronic properties that correlated with activity. nih.gov Another study on indole derivatives as anticancer agents used a 2D-QSAR model to design and predict the activity of novel compounds. orientjchem.org Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA), provide contour maps that visualize regions where steric or electrostatic modifications are likely to improve activity, offering a powerful guide for rational drug design. mdpi.com
Structure Activity Relationships Sar and Molecular Interactions of Indole Derivatives
General Principles of Indole (B1671886) Scaffold in SAR
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to mimic the structure of peptides and bind to a variety of receptors and enzymes. researchgate.net The electron-rich nature of the indole ring system makes it a key participant in various biological interactions. chim.it The nitrogen atom in the indole ring can act as a hydrogen bond donor, a feature crucial for interactions with biological macromolecules. mdpi.com
The SAR of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. mdpi.com For instance, the introduction of different functional groups can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and efficacy. mdpi.com Halogen substitutions, particularly at the para positions, have been shown to enhance the anticancer activity of certain indole derivatives. mdpi.com The structural diversity of indoles, particularly at the 3-position, is pivotal for their pharmaceutical applications, as modifications at this site can modulate biological activity by targeting specific receptors and enzymes. rsc.org
The indole scaffold is a common feature in many FDA-approved drugs, highlighting its therapeutic importance. mdpi.com Its presence in essential biomolecules like serotonin (B10506) and melatonin (B1676174) underscores its fundamental role in biological processes. mdpi.com
Role of Substituents on Biological Activity (specifically considering 3-methyl and 1-p-tolyl groups within indole frameworks)
The biological activity of indole derivatives can be finely tuned by the introduction of specific substituents, such as methyl and p-tolyl groups, at various positions of the indole core.
The 3-methyl group is a common modification in indole chemistry. It can influence the molecule's steric and electronic properties. For example, 3-methylindole (B30407), also known as skatole, is a naturally occurring compound. nih.gov In synthetic derivatives, the introduction of a methyl group at the 3-position has been shown to modulate activity in various contexts. For instance, in a series of indomethacin (B1671933) analogs, 3-methyl-2-phenyl-1-substituted-indole derivatives displayed anti-inflammatory and analgesic activities. tandfonline.com Specifically, the presence of a methanesulfonyl group on the indole ring, in combination with the 3-methyl group, resulted in potent cyclooxygenase (COX)-2 inhibition. tandfonline.com In another study, the substitution of a methyl group at the 1-position of the indole ring was found to slightly enhance cytotoxic activity. nih.gov
The 1-p-tolyl group (a tolyl group at the 1-position) introduces a bulky, hydrophobic substituent that can significantly impact the molecule's interaction with its biological target. The p-tolyl group can engage in hydrophobic and π-π stacking interactions within the binding pocket of a protein. In a study of 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) derivatives, the compound 10-methyl-1-p-tolyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole showed notable antibacterial activity. rjpn.org The crystal structure of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde reveals that the tolyl ring participates in π-π stacking interactions, which are crucial for the supramolecular assembly. nih.gov
The combination of both a 3-methyl and a 1-p-tolyl group on an indole scaffold would be expected to create a molecule with a distinct steric and electronic profile, influencing its binding mode and biological activity. The mechanism of action for such compounds often involves their interaction with specific molecular targets like enzymes and receptors, where the indole ring and its substituents bind to influence cellular pathways.
| Substituent | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Methyl | 3 | Modulates anti-inflammatory and analgesic activity in indomethacin analogs. | tandfonline.com |
| Methyl | 1 | Slightly enhances cytotoxic activity in certain derivatives. | nih.gov |
| p-Tolyl | 1 | Contributes to antibacterial activity in tetrahydropyrazino[1,2-a]indole derivatives. | rjpn.org |
| p-Tolyl | 1 (as p-tolylsulfonyl) | Participates in π-π stacking interactions in the crystal structure. | nih.gov |
Intermolecular Interactions with Biological Macromolecules
The biological activity of indole derivatives is underpinned by a variety of non-covalent interactions with their target macromolecules. These interactions are crucial for the binding affinity and specificity of the ligand.
Hydrogen bonding is a predominant interaction for indole derivatives. eurjchem.com The N-H group of the indole ring is a potent hydrogen bond donor, and this interaction is often critical for the biological activity of these compounds. mdpi.comeurjchem.com For instance, in the context of HIV-1 inhibitors, the indole N-H can form key hydrogen bonds within the binding pocket of the gp120 protein. koreascience.krnih.gov The presence of other hydrogen bond donors or acceptors, such as those in substituents, can further enhance these interactions. eurjchem.comrsc.org
The aromatic nature of the indole ring makes it highly amenable to π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in proteins. mdpi.comnih.gov These interactions are a significant driving force for the binding of many indole-based drugs to their protein targets. mdpi.com Quantum chemical studies on 3-methylindole have provided a deeper understanding of the stability and nature of these π-π stacking interactions. mdpi.comnih.gov The presence of a p-tolyl group, as in 3-Methyl-1-(p-tolyl)-1H-indole, would further enhance the potential for π-π stacking. nih.gov
The indole ring and its nonpolar substituents, such as the methyl and tolyl groups, contribute to hydrophobic interactions within the binding pockets of proteins. nih.govresearchgate.net These interactions are often crucial for the initial recognition and binding of the ligand. In studies of indole derivatives binding to human serum albumin (HSA), hydrophobic forces were found to be the primary drivers of the interaction. researchgate.net Similarly, in the context of HIV-1 inhibitors, hydrophobic interactions between the indole scaffold and the gp120 binding pocket are essential for inhibitory activity. koreascience.krnih.gov
The binding of an indole derivative to a biological macromolecule can induce conformational changes in both the ligand and the protein. researchgate.netbeilstein-journals.org These changes are often necessary to achieve an optimal fit and can lead to a more stable complex. researchgate.net Spectroscopic studies, such as circular dichroism and 3D fluorescence, have provided evidence for such conformational and microenvironmental shifts upon the binding of indole derivatives to proteins like HSA. researchgate.net These studies revealed that the binding event can alter the secondary structure of the protein and change the microenvironment around specific amino acid residues. researchgate.net
| Interaction Type | Key Structural Feature | Example Biological Context | Reference |
|---|---|---|---|
| Hydrogen Bonding | Indole N-H | HIV-1 gp120 inhibition | koreascience.krnih.gov |
| Pi-Pi Stacking | Indole ring, p-tolyl group | Protein-ligand binding, crystal packing | mdpi.comnih.gov |
| Hydrophobic Interactions | Indole ring, methyl group, p-tolyl group | Binding to Human Serum Albumin, HIV-1 gp120 inhibition | researchgate.netnih.gov |
| Conformational Changes | Flexible ligand and protein side chains | Binding to Human Serum Albumin | researchgate.net |
Hydrophobic Interactions
Indole Derivatives as Ligands for Specific Receptors/Enzymes (focus on mechanistic and interaction studies)
Indole derivatives are recognized for their ability to mimic the structure of various proteins and bind with high affinity to multiple receptors and enzymes in a reversible manner. ijpsr.com This characteristic makes the indole scaffold a valuable framework in the development of targeted therapeutic agents. The following sections explore the mechanistic and interaction studies of indole derivatives, with a focus on structures related to this compound, in enzyme inhibition, receptor modulation, anti-HIV activity, and cytotoxic assays.
Enzyme Inhibition Mechanisms
Enzyme inhibitors are crucial in drug discovery for their capacity to modulate biochemical pathways. researchgate.net Inhibition can be reversible, where an equilibrium is established between the enzyme and the inhibitor, or irreversible. libretexts.org Reversible inhibitors can be competitive, binding to the active site, or non-competitive, binding elsewhere on the enzyme. researchgate.netlibretexts.org A key mechanism for indole derivatives is allosteric inhibition, where binding to a site other than the active site induces a conformational change that reduces enzyme activity. nih.gov
Research has identified indole derivatives as potent inhibitors of various enzymes through different mechanisms.
Allosteric Inhibition of METTL3-14: A study focused on the m6A RNA methyltransferase (METTL3-14) complex, which is implicated in the progression of acute myeloid leukemia (AML), led to the discovery of an allosteric inhibitor derived from an indole-based structure. nih.gov Optimization of a hit compound, 4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid, resulted in a potent inhibitor with an IC₅₀ value of 2.81 μM. nih.gov The mechanism was determined to be reversible and noncompetitive, with the inhibitor binding to an allosteric site on the METTL3-14 complex. nih.gov
Aromatase Inhibition: Novel indole-imidazole derivatives have been synthesized and evaluated for their aromatase inhibitory activity, demonstrating the versatility of the indole scaffold in targeting different enzymes. ijpsr.com
5-Lipoxygenase (5-LOX) Inhibition: N-1 and C-3 substituted indole derivatives have been assessed for their 5-Lipoxygenase (5-LOX) inhibitory activities through in-vitro assays, with some compounds showing significant potency. ijpsr.com
The interaction of indole-based inhibitors often involves specific molecular contacts. For instance, in the inhibition of cathepsin B, an inhibitor's propyl group was shown to occupy the S2 pocket, while other moieties positioned themselves in the S' and S2 sites, leading to the formation of a covalent intermediate. researchgate.net
| Enzyme Target | Indole Derivative Class | Inhibition Mechanism | Research Findings |
| METTL3-14 Complex | Substituted Indoles | Allosteric, Noncompetitive nih.gov | An optimized compound displayed potent enzyme inhibitory activity (IC₅₀ = 2.81 μM) and suppressed mRNA m6A levels in AML cell lines. nih.gov |
| Aromatase | Indole-imidazole derivatives | Not specified | Derivatives were found to be active inhibitors of the aromatase enzyme. ijpsr.com |
| 5-Lipoxygenase (5-LOX) | N-1 and C-3 substituted indoles | Not specified | A derivative, (Z)-2-((5-bromo-1-(3-methylbut-2-enyl)-1H-indol-3-yl) methylene) hydrazine (B178648) carboxamide, was found to be a potent inhibitor with an IC₅₀ of 33.69 µM. ijpsr.com |
| Cathepsin B | Peptide-like with indole moiety | Covalent Intermediate Formation | An inhibitor, CA074, was shown to form a covalent intermediate with the enzyme. researchgate.net |
Receptor Binding and Modulation
Indole derivatives serve as effective ligands for various receptors, often acting as allosteric modulators. Allosteric modulators bind to a receptor site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand and fine-tuning its signaling pathways. nih.gov This mechanism offers an opportunity for developing more selective therapeutics, as allosteric sites are generally less conserved than orthosteric sites. acs.org
A prominent example is the allosteric modulation of the Cannabinoid Receptor 1 (CB1).
CB1 Receptor Allosteric Modulation: A class of indole-2-carboxamides has been identified as allosteric modulators of the CB1 receptor. nih.gov The prototypical compound in this class, ORG27569, enhances the binding of CB1 agonists while simultaneously acting as an inhibitor of agonist-induced G-protein coupling. nih.govacs.org Structure-activity relationship (SAR) studies revealed that the indole ring is preferred for maintaining high binding affinity to the allosteric site. nih.gov
Impact of C3-Substituents: The substituents at the C3 position of the indole ring have a significant impact on the allosteric effects. nih.govnih.gov Research indicates that substitution with short-chain alkyl groups, such as a methyl group, can improve allostery at the CB1 receptor. nih.gov Further studies on indole-2-carboxamides identified a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which exhibited a high binding cooperativity. acs.org
The activation of the CB1 receptor leads to the inhibition of adenylyl cyclase and modulates various mitogen-activated protein kinases (MAPKs). nih.gov Allosteric modulators can induce specific signaling pathways; for example, some indole-2-carboxamides can trigger β-arrestin mediated ERK1/2 phosphorylation in the absence of an orthosteric agonist. acs.org
| Receptor Target | Indole Derivative Class | Mechanism of Action | Key Research Findings |
| Cannabinoid Receptor 1 (CB1) | Indole-2-carboxamides | Allosteric Modulation nih.govnih.gov | The indole ring is crucial for binding affinity; C3 substituents, like short alkyl chains, significantly impact allostery. nih.govnih.gov |
| Cannabinoid Receptor 1 (CB1) | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | Positive Allosteric Modulator (Binding) / Negative Allosteric Modulator (Signaling) | Enhanced agonist binding (KB of 259.3 nM, α of 24.5) but antagonized agonist-induced G-protein coupling. acs.org |
Anti-HIV Fusion Inhibition Targeting Glycoprotein (B1211001) 41
A critical area of research is the development of small-molecule HIV entry inhibitors that can prevent the virus from fusing with host cells. nih.gov This process is mediated by the viral envelope glycoprotein (Env), which consists of the gp120 surface subunit and the gp41 transmembrane subunit. mdpi.commdpi.com The fusion process involves a significant conformational change in gp41, where its N-terminal and C-terminal heptad repeat (NHR and CHR) regions associate to form a stable six-helix bundle (6-HB). nih.govmdpi.com This action brings the viral and cellular membranes together, facilitating fusion. tg.org.au
The indole scaffold has been identified as a promising core for inhibitors targeting a conserved hydrophobic pocket on the gp41 NHR.
Mechanism of Inhibition: Small-molecule indole derivatives have been designed to bind within this gp41 hydrophobic pocket. nih.gov By occupying this pocket, the inhibitors physically block the association of the CHR helices with the NHR core, thereby preventing the formation of the fusogenic 6-HB. nih.govtg.org.au This disruption of the conformational switch inhibits viral entry. nih.gov
Structure-Based Design: A series of indole compounds were identified as gp41 fusion inhibitors through a structure-based drug design approach. nih.gov Docking studies showed that the molecules were flexible enough to conform to the contours of the hydrophobic pocket. nih.gov The experimental binding affinities of these compounds for the pocket were strongly correlated with their fusion inhibitory activity, confirming the validity of this site as a drug target. nih.gov The most active compound in the series was able to mimic the hydrophobic contacts of a known D-peptide inhibitor, PIE7. nih.gov This research highlights the potential for developing non-peptide, indole-based fusion inhibitors. nih.gov
| Target | Inhibitor Class | Mechanism of Action | Outcome |
| HIV-1 Glycoprotein 41 (gp41) Hydrophobic Pocket | Indole derivatives | Binds to the NHR hydrophobic pocket, preventing the conformational change required for 6-helix bundle formation. nih.gov | Inhibition of gp41-mediated cell-cell fusion and viral replication. nih.gov |
Cytotoxic Studies (as an assay for activity)
Cytotoxicity assays are fundamental in drug discovery for screening new compounds for potential anticancer activity. nih.govbrieflands.com These assays measure the ability of a compound to cause cell death in various cancer cell lines. Several studies have demonstrated the cytotoxic potential of derivatives of 3-methyl-1H-indole against a range of human cancer cell lines, using cytotoxicity as a measure of biological activity.
Activity of Piperazine-Substituted Indoles: A series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and evaluated for cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. nih.govresearchgate.net Several of these compounds showed activity comparable to or better than the reference drug 5-fluorouracil, exhibiting lower IC₅₀ concentrations. nih.gov The most potent compound was further studied, and it was observed to induce apoptosis, a form of programmed cell death characterized by morphological features such as condensed and fragmented nuclei. nih.gov
Activity of Benzo[g]indole Derivatives: In another study, a series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were synthesized and screened for cytotoxic activity by the National Cancer Institute. nih.gov All tested compounds were found to be cytotoxic at a 10 µM concentration. nih.gov Two compounds were selected for a more extensive five-dose screen against 60 different cancer cell lines, where they showed significant cytotoxicity and selectivity for certain cancer types, including leukemia, melanoma, and renal cancer cell lines. nih.gov For example, compound (3c) was particularly active against the SK-MEL-5 melanoma cell line and the RXF 393 renal cancer cell line, with GI₅₀ values of 429 nM and 336 nM, respectively. nih.gov
These studies underscore how the 3-methylindole core is a viable scaffold for developing compounds with potent cytotoxic activity, which serves as a primary indicator of potential as an anticancer agent.
| Indole Derivative Series | Cell Lines Tested | Assay/Findings |
| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) nih.govresearchgate.net | Several compounds had lower IC₅₀ values than the reference drug 5-fluorouracil. The most potent compound induced apoptosis. nih.gov |
| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles | NCI-60 cell line panel (including leukemia, melanoma, lung, colon, breast, renal) nih.gov | All compounds were cytotoxic at 10 µM. Compound (3c) showed significant and selective activity against specific leukemia, melanoma, and renal cancer cell lines (GI₅₀ values as low as 336 nM). nih.gov |
Non Biological Research Applications of Indole Derivatives
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of molecules, has extensively utilized indole (B1671886) derivatives. acs.org The ability of these molecules to self-assemble into ordered structures through non-covalent interactions like hydrogen bonding, π–π stacking, and van der Waals forces is a key attribute. acs.org The self-assembly of indole derivatives can lead to the formation of complex and functional supramolecular architectures. For instance, the self-assembly of indole-2-carboxylic acid has been studied at various interfaces, revealing the formation of lamellar structures based on cyclic hydrogen-bonded dimers. aip.org The planarity of the indole ring facilitates π–π stacking interactions, which often work in concert with hydrogen bonds to direct the formation of well-defined assemblies. acs.org In the case of 3-Methyl-1-(p-tolyl)-1H-indole, the presence of the p-tolyl group could further enhance π–π stacking interactions, potentially leading to more stable and complex supramolecular structures.
Indole derivatives have been successfully employed as building blocks for the creation of hydrogels, which are three-dimensional networks of polymer chains that can absorb and retain large amounts of water. acs.org These "supramolecular hydrogels" are formed through the self-assembly of small molecule gelators. acs.org For example, a pH-responsive hydrogel based on an indole derivative has been fabricated and demonstrated to have applications in colorimetric sensing. nih.govresearchgate.net The formation of these hydrogels is often triggered by changes in environmental conditions such as pH or temperature, which influence the non-covalent interactions between the gelator molecules. acs.org An indole-3-acetic acid-based biopolymeric hydrogel has been synthesized and shown to exhibit pH-sensitive swelling behavior. researchgate.net The incorporation of an indole moiety into a polymer backbone, as seen in indole-3-butanoyl-polyethylenimine, can lead to self-assembled nanostructures that form hydrogels with therapeutic potential. researchgate.net
| Receptor Type | Target Anion(s) | Detection Method | Reference |
| 2,2′-bis(indolyl)methanes | F⁻, HSO₄⁻ | Colorimetric, UV-Vis, ¹H NMR | rsc.org |
| Indole-based azine derivatives | Cu²⁺, CN⁻ | Fluorometric ("turn-on") | researchgate.net |
| Indole-based receptors with varying acceptor units | F⁻, CN⁻ | Colorimetric, UV-Vis, Fluorescence, ¹H NMR | researchgate.net |
Biomimetic catalysis seeks to mimic the high efficiency and selectivity of natural enzymes using synthetic catalysts. The indole scaffold is found in many natural products and enzymes, making its derivatives attractive for the development of biomimetic catalysts. tandfonline.com An iron-catalyzed oxidative radical coupling reaction has been developed for the biomimetic synthesis of moschamine-related indole alkaloids. nih.gov This reaction selectively constructs indolofuran or bisphenolic indole cores. nih.gov Furthermore, indole derivatives have been used in organocatalysis. For example, the combination of DABCO and β-cyclodextrin has been shown to be an effective catalytic system for the synthesis of 3-substituted indoles. rsc.org The indole core itself has been explored in organocatalysis, leveraging its ability to act as a hydrogen-bond donor. mdpi.com
Anion Recognition and Binding
Fluorescent Probes and Chemosensors
The inherent fluorescence of the indole ring system has led to the widespread development of indole-based fluorescent probes and chemosensors. rsc.orgnih.gov These molecules are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte, allowing for its detection and quantification. rsc.orgnih.gov The photophysical properties of indole derivatives can be readily tuned by introducing various functional groups, making them versatile platforms for the design of sensors for a wide range of analytes, including cations, anions, and neutral molecules. rsc.orgrsc.org
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Indole-based chemosensors achieve molecular recognition through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). rsc.org For instance, an indole-based chemosensor has been developed for the ratiometric and "turn-off" detection of Hg²⁺ and Cu²⁺ ions. rsc.orgdntb.gov.uaresearchgate.net The indole moiety can also be part of a larger system designed for anion recognition, where the binding of an anion to a receptor site modulates the fluorescence of the indole fluorophore. researchgate.netresearchgate.net The selectivity of these probes is a critical aspect, and it is often achieved by designing a specific binding pocket for the target analyte that complements its size, shape, and charge. rsc.org
| Probe Type | Target Analyte(s) | Sensing Mechanism | Reference |
| Tris(N-methylindolyl)methane | Hg²⁺, Cu²⁺ | Ratiometric and "turn-off" fluorescence | rsc.orgresearchgate.net |
| Indole-based azine derivatives | Cu²⁺, CN⁻ | "Turn-on" fluorescence | researchgate.net |
| Naphthalimide-indole conjugate | CN⁻ | Chemodosimeter | nih.gov |
| 3-formyl-BODIPY-indole salt | CN⁻ | Ratiometric fluorescence | nih.gov |
The biocompatibility and favorable photophysical properties of certain indole derivatives make them suitable for molecular imaging applications, particularly in living cells. rsc.orgresearchgate.net Fluorescent probes based on the indole scaffold have been used to visualize the distribution and concentration of specific analytes within cellular environments. rsc.orgresearchgate.net For example, an indole-based chemosensor has been successfully applied to image intracellular Hg²⁺ in HeLa cells. rsc.org The ability to operate in aqueous media is a crucial requirement for biological imaging, and many indole-based probes have been designed to be water-soluble. rsc.orgresearchgate.net The development of indole-based probes for bioimaging is a rapidly advancing field with the potential to provide powerful tools for understanding complex biological processes. nih.govresearchgate.net
Detection of Cations, Anions, and Neutral Species
The intrinsic fluorescence and electrochemical activity of the indole nucleus make it a valuable component in the design of chemosensors. While specific research on This compound as a chemosensor is not extensively documented, the broader class of 1,3-disubstituted indoles serves as a platform for developing sensors for various analytes. The principle often relies on the modulation of the indole's fluorescence upon binding to a target species. This can occur through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation.
Indole-based sensors have been developed for the detection of a wide array of species. For instance, derivatives can be functionalized with specific binding sites (receptors) that have an affinity for particular cations (e.g., metal ions) or anions (e.g., fluoride, acetate). The binding event alters the electronic properties of the indole fluorophore, resulting in a detectable change in the emission spectrum, such as quenching or enhancement of fluorescence, or a wavelength shift (colorimetric response).
For example, studies on related indole derivatives demonstrate their potential in this field. Indolenine derivatives are utilized as precursors for sensors, and compounds incorporating both indole and thiazole (B1198619) moieties have shown fluorescence properties applicable to sensing. researchgate.netmdpi.com Specifically, Schiff bases derived from indole-3-carbaldehyde and 4-(p-tolyl)thiazol-2-amine exhibit fluorescence, indicating that the combination of an indole core and a p-tolyl group can produce photophysically active molecules suitable for sensor development. researchgate.net The interaction of such sensors with anions often involves hydrogen bonding, which can lead to a color change or a modification in the fluorescence signal. mdpi.com
Table 1: Example of an Indole-Based Chemosensor and its Analytes This table presents data for a representative indole-based sensor to illustrate the typical analytes and detection mechanisms, as direct data for this compound is not available.
| Sensor Compound | Target Analyte(s) | Detection Method | Observable Change |
| N-((1H-indol-3-yl)methylene)-4-(p-tolyl)thiazol-2-amine researchgate.net | Potential for various ions | Fluorescence Spectroscopy | Change in emission intensity or wavelength |
| Indole-Thiophene Conjugate mdpi.com | Fluoride (F⁻) | Colorimetric & Fluorometric | Visual color change and spectral shift |
| Indole-Pyrrole Receptors mdpi.com | F⁻, AcO⁻, H₂PO₄⁻ | Colorimetric (DMSO & aq. media) | Visual color change |
Advanced Materials and Dyes
The unique photophysical properties of indole derivatives make them highly attractive for applications in advanced materials and as functional dyes. The ability to absorb and emit light, coupled with the potential for high quantum yields, positions them as core components in organic light-emitting diodes (OLEDs), fluorescent probes, and photochromic materials. mdpi.comresearchgate.net The specific substituents on the indole ring play a critical role in tuning these properties.
The subject compound, This compound , possesses structural features conducive to such applications. The p-tolyl group at the N1 position and the methyl group at C3 create a specific electronic and steric environment that influences the molecule's absorption and emission characteristics. While this exact molecule is not widely cited as a dye, closely related structures have demonstrated significant utility.
Research into D-A-D (Donor-Acceptor-Donor) fluorescent dyes has utilized a 9-(p-tolyl)-hexahydro-1H-carbazole unit, which is an indoline (B122111) derivative, as an effective electron donor. mdpi.comresearchgate.net These dyes show bright luminescence and have been successfully incorporated into solution-processed OLEDs, exhibiting clear red electroluminescence. mdpi.comresearchgate.net This demonstrates that the p-tolyl substituted indole framework is a viable building block for creating efficient light-emitting materials.
Furthermore, thieno[3,2-b]indole derivatives, which are π-extended electron-rich systems, are used in functionalized organic dyes for applications like photothermal therapy and in polymers for organic electronics. nih.govrsc.org The synthesis of molecules like 4-phenyl-2-(p-tolyl)-4H-thieno[3,2-b]indole highlights the role of the tolyl-indole motif in creating materials for photosensitive and photovoltaic devices. nih.govrsc.org Indoline spiropyrans, another class of indole derivatives, can be substituted to create photochromic materials whose spectral properties are sensitive to external stimuli like light and the presence of metal ions. mdpi.com
The inherent fluorescence of many indole derivatives is also a key feature. For instance, 1-methyl-2-phenyl-3-(p-tolyl)-1H-indole emits an intense blue light in both solution and solid states, making it a candidate for use as a blue-emitting dye in various applications. acs.org
Table 2: Photophysical Properties of Representative Indole-Based Dyes This table includes data for fluorescent indole derivatives that are structurally related to this compound to illustrate their potential as dyes and advanced materials.
| Compound Name | Application / Property | Emission Color | Key Finding |
| 1-Methyl-2-phenyl-3-(p-tolyl)-1H-indole acs.org | Fluorescent Material | Intense Blue | Emits in both solution and solid state |
| Dyes with 9-(p-tolyl)-hexahydro-1H-carbazole donor mdpi.comresearchgate.net | OLEDs | Red | Used as the active emission layer in OLED devices |
| Thieno[3,2-b]indole derivatives nih.govrsc.org | Organic Dyes & Polymers | (Varies) | Important π-extended systems for photosensitive devices |
| Indoline Spiropyrans mdpi.com | Photochromic Materials | (Varies) | Spectral properties can be tuned by substituents |
Future Research Directions and Outlook for Indole Chemistry
Development of Novel Synthetic Methodologies
The synthesis of indole (B1671886) derivatives is a mature field, yet the quest for more efficient, sustainable, and diverse synthetic routes remains a primary objective.
Towards More Efficient and Sustainable Synthesis
Traditional methods for synthesizing N-aryl indoles, such as the Fischer indole synthesis, often require harsh conditions and can lead to undesired byproducts. Future research will undoubtedly focus on developing greener and more atom-economical synthetic strategies.
Recent advancements in microflow technologies have shown promise in enhancing reaction efficiency and yield for nucleophilic substitution reactions on the indole core. nagoya-u.ac.jp This approach allows for the rapid generation of highly reactive intermediates, which can be particularly advantageous for constructing derivatives of 3-Methyl-1-(p-tolyl)-1H-indole. Furthermore, the use of biocatalysts, such as magnetic aminated starch (MAST), presents a sustainable alternative for synthesizing indole-containing compounds, offering high yields and simplified purification processes. The development of metal-free C-H functionalization reactions also represents a significant step towards more efficient and environmentally benign syntheses of complex indoles. thieme-connect.com
| Synthetic Approach | Advantages | Potential Application for this compound |
| Microflow Synthesis | Precise control of reaction time, reduced byproducts, high yield. nagoya-u.ac.jp | Efficient synthesis and derivatization at various positions of the indole ring. |
| Biocatalysis | Mild reaction conditions, high selectivity, catalyst recyclability. | Enantioselective synthesis of chiral derivatives. |
| Metal-Free C-H Functionalization | Avoids toxic metal catalysts, atom-economical. thieme-connect.com | Direct introduction of functional groups onto the indole or tolyl rings. |
Divergent Synthetic Strategies for Compound Libraries
The creation of diverse compound libraries is crucial for drug discovery and materials science. Divergent synthesis, where a common intermediate is transformed into a variety of structurally distinct products, is a powerful strategy for achieving this goal. digitellinc.comresearchgate.net Starting from a core structure like this compound, divergent pathways can be designed to access a wide array of novel compounds. nih.govacs.org
This approach facilitates the exploration of structure-activity relationships by systematically modifying different parts of the molecule. researchgate.net For instance, late-stage functionalization techniques can be employed to introduce various substituents onto the indole or the p-tolyl ring, leading to a library of analogues with potentially diverse biological activities or material properties. The development of such libraries is instrumental for high-throughput screening and the identification of lead compounds. researchgate.netnih.gov
Advanced Computational and Theoretical Predictions
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that complement experimental studies.
In the context of this compound, computational methods can be employed to predict a range of properties and behaviors. Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, heat of formation, and vibrational frequencies. tandfonline.com Such studies provide a fundamental understanding of the molecule's stability and reactivity. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. researchgate.netespublisher.com By correlating structural features with observed activity, these models can guide the design of new compounds with enhanced potency. researchgate.net Molecular docking simulations can further elucidate the binding interactions between these indole derivatives and their biological targets, providing a rational basis for lead optimization. researchgate.netespublisher.com These in silico approaches can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening. espublisher.com
| Computational Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure, thermodynamic properties. tandfonline.com | Understanding stability, reactivity, and spectral properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. researchgate.netespublisher.com | Guiding the design of new derivatives with improved therapeutic potential. |
| Molecular Docking | Simulating the interaction between a ligand and a biological target. researchgate.netespublisher.com | Identifying key binding interactions and informing lead optimization. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. espublisher.comnih.gov | Assessing the drug-likeness of novel derivatives early in the discovery pipeline. |
Further Exploration of Molecular Interactions and Structure-Activity Relationships
A deep understanding of how molecules like this compound interact with their biological targets is fundamental to designing effective therapeutic agents. The indole ring itself is known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition. vulcanchem.com
The specific substitution pattern of this compound, with a methyl group at the 3-position and a p-tolyl group at the 1-position, will significantly influence its interaction profile. The methyl group can provide steric bulk and participate in hydrophobic interactions, while the p-tolyl group introduces an additional aromatic ring capable of π-π stacking and other aryl interactions. nih.gov
Future research should focus on systematically investigating the structure-activity relationships (SAR) of this compound and its derivatives. rsc.orgsemanticscholar.org This involves synthesizing a series of analogues with modifications at different positions and evaluating their biological activity. For example, studies on related indole derivatives have shown that substituents on the N-aryl ring can significantly impact their biological profile. semanticscholar.org By correlating these structural changes with activity, researchers can build a comprehensive understanding of the key molecular features required for a desired biological effect. eurjchem.com
Interdisciplinary Research Approaches
The future of indole chemistry, and indeed all scientific disciplines, lies in interdisciplinary collaboration. To fully unlock the potential of this compound and its derivatives, researchers from various fields must work together.
Chemists will continue to develop novel synthetic methods and characterize new compounds. acs.org Biologists and pharmacologists will investigate the mechanisms of action and therapeutic potential of these compounds in various disease models. mdpi.com Computational scientists will provide theoretical insights and predictive models to guide experimental work. au.dk Materials scientists may explore the use of these indole derivatives in the development of novel organic electronic materials or sensors.
By combining expertise from these diverse areas, a more holistic understanding of the properties and applications of this compound can be achieved. This synergistic approach will be essential for translating fundamental research into tangible benefits for society, whether in the form of new medicines or advanced materials.
Q & A
Q. 1.1. What are the established synthetic routes for 3-Methyl-1-(p-tolyl)-1H-indole, and how can reaction conditions be optimized for improved yields?
Methodological Answer: Synthetic routes often involve Friedel-Crafts alkylation or transition metal-catalyzed coupling to introduce the p-tolyl group at the indole N1 position. For example, iodine-catalyzed electrophilic substitution (Table 1, ) demonstrates that solvent choice (e.g., MeCN) and catalyst loading (e.g., FeCl₃ at 40°C) significantly impact yields. Optimizing reaction time (e.g., 12–24 hours) and stoichiometry of reagents (e.g., indole derivatives and p-tolyl precursors) can enhance efficiency. HRMS and ¹H NMR (e.g., δ 7.56–6.99 ppm for aromatic protons in ) are critical for verifying product purity .
Q. 1.2. How is the structural integrity of this compound validated using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- IR : Peaks at ~1600 cm⁻¹ (C=C stretching) and ~3055 cm⁻¹ (aromatic C-H) confirm aromaticity ().
- ¹H NMR : Distinct signals for methyl groups (e.g., δ 2.31 ppm for p-tolyl-CH₃) and indole NH protons (δ 11.53 ppm) validate substitution patterns ().
- HRMS : Exact mass matching (e.g., [M+H]⁺ calcd. 516.2440 vs. found 516.2436) ensures molecular formula accuracy ().
- Crystallography : SHELXL () and WinGX () are used for structure refinement. Anisotropic displacement parameters (ORTEP, ) and R-factor convergence (<5%) validate atomic positions .
Advanced Research Questions
Q. 2.1. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination of this compound derivatives?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART and SUMP instructions to model split positions ().
- Twinning : Employ TWIN/BASF commands in SHELXL to refine twin laws (e.g., for non-merohedral twinning). Validate results using ROTAX () to check for plausible H-bonding/stacking interactions.
- Validation Tools : CheckCIF () identifies outliers in bond lengths/angles. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .
Q. 2.2. What catalytic strategies enable regioselective functionalization at the C3 position of this compound?
Methodological Answer:
- Gold(III) Catalysis : AuCl₃ promotes decarboxylative benzylation (), leveraging the indole’s electron-rich C3 position.
- Iodine-Mediated Electrophilic Substitution : I₂ in MeCN at 40°C achieves 67% yield for trifluoroethylation (Table 1, ). Solvent polarity and catalyst electrophilicity dictate regioselectivity.
- Isocyanide Coupling : Transition metal catalysts (e.g., Pd) enable C-H activation (), with steric effects from the p-tolyl group influencing site preference .
Q. 2.3. How do substituent effects (e.g., methyl, p-tolyl) influence the electronic and steric properties of this compound in supramolecular packing?
Methodological Answer:
- Electronic Effects : The electron-donating p-tolyl group increases indole’s π-electron density, favoring edge-to-face packing ().
- Steric Effects : Methyl groups at C3 disrupt coplanarity, reducing π-π stacking. Crystal structures (e.g., CCDC entries in ) show CH-π interactions dominate.
- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C-H···π vs. π-π) using CrystalExplorer. Compare with analogs (e.g., 3-phenyl derivatives in ) to isolate substituent impacts .
Data Analysis and Contradiction Resolution
Q. 3.1. How can researchers reconcile discrepancies between calculated and experimental spectroscopic data (e.g., HRMS, NMR) for this compound derivatives?
Methodological Answer:
- HRMS Calibration : Use internal standards (e.g., NaTFA) to correct mass shifts. Replicate measurements to rule out ionization artifacts ().
- NMR Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra ( vs. 11) to assess H-bonding-induced shifts.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level (Gaussian) to predict chemical shifts. Deviations >0.3 ppm may indicate conformational flexibility .
Methodological Tools
Q. 4.1. Which software suites are recommended for crystallographic refinement and visualization of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
